N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-10-6-4-5-7-13(10)23-9-14(22)17-16-19-18-15(24-16)12-8-11(2)20-21(12)3/h4-8H,9H2,1-3H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKPNBKCVBRBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NN=C(O2)C3=CC(=NN3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide is a compound that has drawn interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure with a pyrazole ring, an oxadiazole moiety, and an o-tolyloxy acetamide group. The molecular formula is , and its molecular weight is approximately 288.30 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of pyrazole and oxadiazole exhibit significant anticancer properties. In vitro studies have demonstrated that compounds containing the pyrazole ring can induce apoptosis in various cancer cell lines. For instance, a study on similar compounds showed IC50 values indicating effective cytotoxicity against glioma and other cancer types, with some derivatives outperforming standard chemotherapeutics like 5-fluorouracil .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5f | C6 glioma | 5.13 | Induces apoptosis |
| 5-Fluorouracil | C6 glioma | 8.34 | Standard chemotherapy |
The mechanism of action for these compounds often involves cell cycle arrest and induction of apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Activity
In addition to anticancer properties, compounds with similar structural motifs have also been investigated for anti-inflammatory effects. The oxadiazole ring is known to enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators . This dual action makes such compounds promising candidates for treating both cancer and inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that the compound may also possess antimicrobial properties. Compounds with pyrazole and oxadiazole moieties have been reported to exhibit activity against various bacterial strains, although specific data on this compound's efficacy is still limited .
Case Studies
- Cytotoxicity Evaluation : A study synthesized several derivatives of pyrazole-oxadiazole compounds and tested their cytotoxicity against multiple cancer cell lines using MTT assays. The results indicated that compounds with the pyrazole moiety significantly inhibited cell proliferation in a dose-dependent manner .
- Mechanistic Insights : Flow cytometry analysis revealed that treatment with these compounds led to increased sub-G1 population in cell cycles, indicating apoptotic cell death. This suggests that N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(o-tolyloxy)acetamide may trigger intrinsic apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues from the Brazilian Journal of Pharmaceutical Sciences (2015)
describes four 1,3,4-oxadiazole-acetamide derivatives with varying aryl and heterocyclic substituents:
| Compound ID | Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Bioactivities |
|---|---|---|---|---|
| 8t | N-(5-Chloro-2-methylphenyl), indole-3-ylmethyl | C20H17ClN4O3S | 428.5 | LOX inhibition, BChE inhibition |
| 8u | N-(2-Ethoxy-6-methylphenyl), indole-3-ylmethyl | C22H22N4O3S | 422 | α-Glucosidase inhibition |
| 8v | N-(2-Methyl-6-nitrophenyl), indole-3-ylmethyl | C20H17N5O4S | 423 | LOX inhibition |
| 8w | N-(4-Methyl-2-pyridinyl), indole-3-ylmethyl | C19H17N5O2S | 379 | BChE inhibition |
Key Comparisons :
- Bioactivity Trends : Compounds with electron-withdrawing groups (e.g., 8v’s nitro) show enhanced LOX inhibition, while bulky groups (e.g., 8u’s ethoxy) may favor enzyme selectivity. The target compound’s dimethylpyrazole could mimic steric effects observed in 8w’s pyridinyl group, which exhibited BChE inhibition .
Thiazolidinone and Thiadiazole Derivatives
and highlight compounds with divergent heterocycles but similar acetamide backbones:
- : 2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide contains a thiazolidinone ring, which introduces conjugation and redox activity absent in the target compound.
- : A chlorophenyl-oxadiazole-thioacetamide derivative was computationally modeled (DFT/6-31/B3LYP) to assess electronic properties.
Pyrazolone and Isoxazole Derivatives
and describe compounds with pyrazole and isoxazole motifs:
- : Sulfonamide derivatives (e.g., 3-Methyl-1-(4-sulfamoylphenyl)-5-pyrazolone) feature sulfonamide groups, which enhance solubility but reduce lipophilicity compared to the target’s acetamide.
- : A furan-pyrimidinone-acetamide hybrid (CAS: 1211016-72-6) shares the acetamide core but incorporates a pyrimidinone ring, likely influencing π-π stacking interactions in biological targets .
Physicochemical Data Gaps :
- The target compound lacks reported melting points, solubility, or spectral data (e.g., IR, NMR), unlike compounds in , which are characterized as amorphous solids/powders. This limits direct comparisons of stability or crystallinity.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
